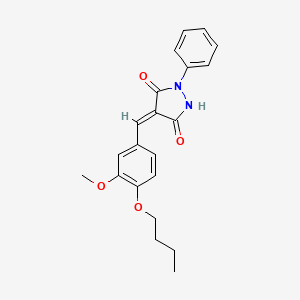![molecular formula C17H9Cl2F3O3 B4940673 7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H9Cl2F3O3 and a molecular weight of 389.161 g/mol . This compound is characterized by the presence of a chromenone core structure substituted with a 2,6-dichlorobenzyl group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, 2,6-dichlorobenzyl chloride, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrochromenone derivatives.
Aplicaciones Científicas De Investigación
7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(2,4-dichlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- 7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta©chromen-4(1H)-one
Uniqueness
7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both the 2,6-dichlorobenzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Propiedades
IUPAC Name |
7-[(2,6-dichlorophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3O3/c18-13-2-1-3-14(19)11(13)8-24-9-4-5-10-12(17(20,21)22)7-16(23)25-15(10)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHFORVXKMMOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B4940602.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)
![N-[(FURAN-2-YL)METHYL]-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4940616.png)
![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)

![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B4940649.png)


![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
